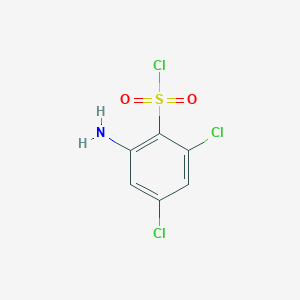

2-Amino-4,6-dichlorobenzenesulfonyl chloride

描述

These compounds are synthesized via condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide, followed by chlorination using the Vilsmeier–Haack–Arnold reagent . They exhibit notable biological activity, particularly in modulating immune responses, as demonstrated by their inhibition of nitric oxide (NO) production in mouse peritoneal cells .

属性

IUPAC Name |

2-amino-4,6-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPBYRPCEIKLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzenesulfonyl chloride typically involves the chlorination of 2-amino-4,6-dichlorobenzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfuric acid (H2SO4) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to achieve the desired product.

化学反应分析

Types of Reactions: 2-Amino-4,6-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles such as ammonia (NH3) and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as sulfonamides, sulfonyl hydrazides, and other substituted benzene derivatives.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Recent studies have demonstrated that derivatives of 2-amino-4,6-dichlorobenzenesulfonyl chloride exhibit potent antiviral properties. For instance, a study indicated that certain aryl sulfonamide compounds derived from this chemical effectively inhibit the entry and replication of multiple influenza virus strains (H1N1, H5N1, H3N2) in human bronchial epithelial cells. The mechanism involves interference with viral entry or mRNA transcription, leading to decreased expression of viral proteins .

Cancer Research

This compound has also been utilized in the design and synthesis of novel anticancer agents. Research on 4-aminoquinoline derivatives has shown that introducing this compound into the molecular structure can enhance potency against various cancer cell lines. Specifically, modifications with this sulfonamide have resulted in increased efficacy compared to other substituents such as methyl or nitro groups .

Synthesis of Novel Compounds

Intermediate for Sulfonamides

this compound serves as a crucial intermediate in synthesizing various sulfonamide derivatives. The compound can be transformed into other functionalized sulfonamides through reactions with different amines or nucleophiles. This versatility allows researchers to create a library of compounds for biological testing and optimization .

Lead Optimization

In the context of drug discovery, this compound is often employed as a starting material for synthesizing more complex molecules. For example, it has been used in the synthesis of benzimidazolone derivatives that demonstrate promising biological activities as potential therapeutic agents .

Agricultural Applications

Herbicide Development

The compound is significant in developing sulfonylurea herbicides. Its ability to participate in chemical transformations allows for the creation of herbicides that target specific plant metabolic pathways. The efficient synthesis routes involving this compound facilitate the production of these agrochemicals with improved efficacy and reduced environmental impact .

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: Antiviral Compound Development

A study published in Nature highlighted the synthesis of a series of aryl sulfonamide derivatives based on this compound. These compounds were evaluated for their antiviral activity against influenza viruses, demonstrating significant inhibition and paving the way for further development into therapeutic agents .

Case Study 2: Cancer Treatment Research

Research conducted on modified 4-aminoquinoline derivatives showed that introducing the this compound moiety led to enhanced cytotoxicity against breast cancer cell lines compared to traditional treatments. This finding suggests potential pathways for developing new cancer therapies utilizing this compound as a scaffold .

作用机制

The mechanism by which 2-Amino-4,6-dichlorobenzenesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The compound acts as a sulfonylating agent, introducing the sulfonyl group into various substrates, thereby altering their chemical properties and reactivity.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

2-Amino-4,6-dihydroxypyrimidines

- Synthesis : Prepared similarly to dichloropyrimidines but lack chlorination steps.

- Stability : Hydroxyl groups reduce electrophilicity, limiting reactivity in biological systems.

2-Amino-4,6-dimethoxypyrimidines

- Coordination Chemistry : Used as neutral bidentate ligands in coordination polymers (e.g., [Zn₂Cl₄(C₆H₉N₃O₂)₂]ₙ). The methoxy groups enhance ligand rigidity and influence supramolecular architectures via hydrogen bonding (C–H···Cl interactions) .

- Electronic Properties : Methoxy groups donate electron density, altering Zn–N/Zn–Cl bond lengths (1.96–2.05 Å and 2.21–2.30 Å, respectively) compared to dichloro analogs .

5-Substituted 2-Amino-4,6-dichloropyrimidines

- Substituent Effects: 5-Fluoro derivative: Highest NO-inhibitory activity (IC₅₀ = 2 μM), surpassing reference compounds. Other substituents (e.g., alkyl groups): IC₅₀ values range from 9–36 μM, indicating steric/electronic modulation of potency .

- Selectivity: No cytotoxicity observed in cell viability assays, suggesting target-specific mechanisms .

Comparative Data Table

| Compound | Substituents (Position 4,6) | Key Properties | Biological Activity (IC₅₀) | Applications |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Cl, Cl | High electrophilicity; stable under synthetic conditions | 2–36 μM (NO inhibition) | Immunomodulatory research |

| 2-Amino-4,6-dihydroxypyrimidine | OH, OH | Low reactivity; hydrogen-bonding capacity | Inactive | Synthetic intermediate |

| 2-Amino-4,6-dimethoxypyrimidine | OCH₃, OCH₃ | Rigid ligand for metal coordination; 3D supramolecular networks | Not tested | Materials chemistry |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Cl, Cl; F (position 5) | Enhanced electron-withdrawing effects; optimal steric fit for target binding | 2 μM | Lead compound development |

Mechanistic and Structural Insights

- Chlorine vs. Methoxy Groups: Chlorine atoms increase electrophilicity and enhance interactions with biological targets (e.g., enzymes involved in NO synthesis). Methoxy groups prioritize coordination chemistry over bioactivity .

- Substituent Position : Activity in 5-substituted dichloropyrimidines correlates with substituent size and electronic effects. Fluorine’s small size and high electronegativity maximize potency .

Limitations and Notes

- Data herein are restricted to pyrimidine analogs. For sulfonyl chlorides, additional sources on benzene ring reactivity, sulfonation pathways, and biological targets would be required.

- and list pesticidal dichlorophenyl compounds (e.g., etaconazole) but lack direct relevance to pyrimidines or sulfonyl chlorides .

生物活性

2-Amino-4,6-dichlorobenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and antiviral properties, making it a candidate for further research and development. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features two chlorine atoms at the 4 and 6 positions of the benzene ring, which significantly influence its biological activity by enhancing its lipophilicity and reactivity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 0.39 |

| Methicillin-resistant S. aureus | 3.12 |

| E. coli | 1.50 |

| Pseudomonas aeruginosa | 2.00 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, both sensitive and resistant strains.

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. A study demonstrated that this compound could inhibit the replication of influenza viruses in vitro. The mechanism appears to involve interference with viral entry and mRNA transcription processes, leading to reduced viral protein expression in infected cells .

Anticancer Properties

The anticancer effects of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 16.79 |

| MCF-7 (Breast Cancer) | 12.45 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms that require further elucidation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Antiviral Mechanism : It interferes with viral replication by inhibiting viral polymerases or other proteins crucial for viral life cycles.

- Anticancer Mechanism : The compound may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives revealed that modifications at the benzene ring significantly enhanced antimicrobial potency. The presence of dichloro substituents was crucial for maintaining high activity levels against resistant bacterial strains .

- Antiviral Research : In a controlled experiment using A549 cells infected with influenza virus, treatment with this compound resulted in a significant reduction in viral mRNA levels compared to untreated controls, underscoring its potential as an antiviral agent .

- Cytotoxicity in Cancer Cells : Research on breast cancer cell lines indicated that the compound's cytotoxic effects were dose-dependent, with significant apoptosis observed at higher concentrations .

常见问题

Q. What are the common synthetic routes for preparing 2-amino-4,6-dichlorobenzenesulfonyl chloride, and what reagents are critical for regioselective chlorosulfonation?

The compound is typically synthesized via chlorosulfonation of 3,5-dichlorophenol using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under controlled conditions. Chlorosulfonation occurs preferentially at the position para to the hydroxyl group, yielding 2,6-dichloro-4-hydroxybenzenesulfonyl chloride as an intermediate. Subsequent amination or deprotection steps may follow to introduce the amino group . Key considerations include temperature control (0–5°C to avoid over-chlorination) and solvent selection (e.g., glacial acetic acid for optimal solubility) .

Q. How can researchers confirm the structural identity and purity of this compound?

Basic characterization involves:

- FT-IR spectroscopy to confirm sulfonyl chloride (–SO₂Cl) and amino (–NH₂) functional groups (peaks ~1370 cm⁻¹ for S=O stretching and ~3350 cm⁻¹ for N–H).

- ¹H/¹³C NMR to verify aromatic substitution patterns (e.g., chemical shifts for dichloro-substituted benzene rings at δ 7.2–7.8 ppm) .

- Elemental analysis to validate the molecular formula (C₆H₄Cl₂NO₂S). Advanced methods like HPLC-MS can detect trace impurities from incomplete chlorination or side reactions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound when scaling up synthesis?

- Continuous flow reactors improve heat and mass transfer, reducing side products like polychlorinated derivatives .

- Catalytic additives (e.g., AlCl₃) enhance regioselectivity during chlorosulfonation.

- In-situ monitoring (e.g., Raman spectroscopy) tracks reaction progress and intermediates, enabling real-time adjustments . Post-synthesis, crystallization in ethanol/water mixtures achieves >95% purity by removing unreacted starting materials .

Q. How can researchers address discrepancies in reported reactivity data for sulfonyl chloride derivatives in nucleophilic substitution reactions?

Contradictions often arise from solvent polarity or competing hydrolysis. For example:

- In polar aprotic solvents (DMF, acetonitrile), the sulfonyl chloride group reacts efficiently with amines to form sulfonamides.

- In aqueous conditions, hydrolysis to sulfonic acid dominates. To resolve this, pre-dry reagents and use anhydrous conditions with molecular sieves . Kinetic studies (UV-Vis monitoring) can quantify competing pathways .

Q. What advanced techniques characterize crystalline intermediates or by-products in reactions involving this compound?

- Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in chloride salts) .

- Thermogravimetric analysis (TGA) identifies decomposition temperatures, critical for storage stability.

- Solid-state NMR differentiates polymorphs, which may affect reactivity in solid-phase synthesis .

Methodological Challenges and Solutions

Q. How can researchers mitigate the formation of 2,4,6-trichloro derivatives during synthesis?

Over-chlorination is minimized by:

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) calculates electrophilicity indices for the sulfonyl chloride group, guiding solvent and nucleophile selection.

- Molecular docking models interactions with biological targets (e.g., enzymes), aiding drug discovery applications .

Applications in Academic Research

Q. How is this compound utilized in designing enzyme inhibitors?

The sulfonyl chloride group reacts with serine or cysteine residues in enzyme active sites, forming covalent adducts. Example protocols:

Q. What role does this compound play in synthesizing sulfonamide-based polymers?

It serves as a monomer in polycondensation reactions with diamines, producing thermally stable sulfonamide polymers. Optimize by:

- Stepwise addition of diamine to prevent cross-linking.

- Solvent choice : Dichloromethane or THF balances reactivity and solubility .

Troubleshooting Data Contradictions

Q. How to resolve conflicting reports on the stability of this compound in long-term storage?

Stability varies with humidity and temperature. Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。